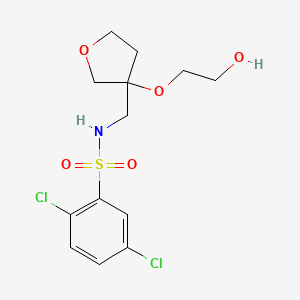
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Orexins, neuropeptides involved in regulating feeding, arousal, stress, and drug abuse, have two receptors: Orexin-1 (OX1R) and Orexin-2 (OX2R). Research has identified compounds acting as selective antagonists to these receptors, potentially offering new treatments for binge eating and other disorders with a compulsive component. One study evaluated the effects of various orexin receptor antagonists, including GSK1059865, a selective OX1R antagonist, and its role in reducing compulsive food consumption without affecting standard food intake in a binge eating model in rats, suggesting a major role of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).
Development of Neuropeptide Y5 Receptor Antagonists
Neuropeptide Y5 (NPY5) receptor antagonists have been explored for their potential in treating obesity due to their role in regulating food intake. Research into trisubstituted phenyl urea derivatives has led to the identification and optimization of potent NPY5 receptor antagonists. This includes systematic modifications to improve in vitro potency and functional activity in cellular assays, demonstrating the therapeutic potential of these compounds in obesity and related metabolic disorders (Fotsch et al., 2001).
Investigating Nitrosated Urea Pesticide Metabolites
The clastogenic and sister-chromatid exchange (SCE) activities of nitrosated urea pesticides have been studied to understand their genetic toxicity. This research found that nitrosated derivatives of urea pesticides are potent inducers of chromosomal aberrations and SCEs, highlighting the genetic risks associated with exposure to these compounds and emphasizing the importance of evaluating pesticide safety (Thust et al., 1980).
Synthesis of Human Soluble Epoxide Hydrolase Inhibitors
The synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas has been reported, aiming to produce inhibitors of human soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxides to diols. These compounds hold promise for therapeutic applications in treating disorders related to epoxyeicosatrienoic acids (EETs) metabolism, showcasing the potential of urea derivatives in drug development (Danilov et al., 2020).
Exploring Urea-Fluoride Interaction
The interaction between urea derivatives and fluoride ions has been studied to understand the nature of hydrogen bonding and proton transfer processes. This research has implications for the design of chemical sensors and the development of new materials based on urea-fluoride interactions, contributing to the fields of analytical chemistry and material science (Boiocchi et al., 2004).
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNZFAXAHOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)

![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)

![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)
![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)
![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)
